molecular formula C12H15ClO4S B2667929 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1016534-67-0

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No. B2667929
CAS RN: 1016534-67-0
M. Wt: 290.76
InChI Key: CVVUPNAYMONYOW-UHFFFAOYSA-N
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Description

“2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C12H15ClO4S . It has a molecular weight of 290.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClO4S/c1-9-7-10 (4-5-12 (9)18 (13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Characterization

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride plays a significant role in the synthesis of complex organic compounds. For instance, it can be involved in the creation of sulfonamide compounds through reactions with amines, as demonstrated in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS). This compound was characterized using various spectroscopic methods, and its molecular geometry and vibrational frequencies were analyzed using Density Functional Theory (DFT), highlighting the molecule's stability and charge transfer characteristics (Sarojini et al., 2012).

Reactivity and Catalysis

The reactivity of such sulfonamide compounds under different conditions can lead to novel synthetic pathways. For example, palladium-catalyzed sulfonylation techniques have been developed using sulfonyl chlorides as reagents, demonstrating the versatility of these compounds in facilitating ortho-sulfonylation of aromatic substrates and enhancing the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

Advanced Material Development

In materials science, sulfonamide derivatives are investigated for their potential applications in creating new materials with unique properties. The synthesis of amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride indicates the potential for developing bioactive materials and novel chemical entities with tailored functionalities (Riabchenko et al., 2020).

Environmental and Green Chemistry

Research into environmentally friendly synthetic methods includes the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions. This approach not only provides a greener alternative to traditional reaction media but also enhances reactivity and yield, demonstrating the compound's role in sustainable chemistry practices (Nara et al., 2001).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301 and H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVUPNAYMONYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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